molecular formula C24H18ClFN2O2 B4334755 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide

Cat. No.: B4334755
M. Wt: 420.9 g/mol
InChI Key: FNZRFMROOCIKFJ-UHFFFAOYSA-N
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Description

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, while the fluoro-substituted phenyl group can be attached using a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole core can be oxidized to form various quinoline derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can yield quinoline derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The chlorobenzyl and fluoro-substituted phenyl groups can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a chlorobenzyl and a fluoro-substituted phenyl group enhances its versatility and effectiveness in various scientific and industrial applications.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2/c1-15-20(26)10-6-11-21(15)27-24(30)23(29)18-14-28(22-12-5-3-8-17(18)22)13-16-7-2-4-9-19(16)25/h2-12,14H,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZRFMROOCIKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide
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